molecular formula C15H14O3 B7888893 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol CAS No. 65728-21-4

5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol

Cat. No.: B7888893
CAS No.: 65728-21-4
M. Wt: 242.27 g/mol
InChI Key: IHVRWFJGOIWMGC-UHFFFAOYSA-N
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Description

5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol is a stilbenoid compound, which is a type of polyphenolic compound. Stilbenoids are known for their presence in various plants and their significant biological activities. This compound has the molecular formula C15H14O3 and is characterized by the presence of a methoxy group and two hydroxyl groups attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol typically involves the reaction of 4-methoxybenzaldehyde with 3,5-dihydroxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired stilbenoid structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale organic synthesis techniques, ensuring the purity and yield of the final product through various purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability compared to similar compounds like resveratrol .

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)ethenyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVRWFJGOIWMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701246727
Record name 5-[2-(4-Methoxyphenyl)ethenyl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65728-21-4
Record name 5-[2-(4-Methoxyphenyl)ethenyl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65728-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(4-Methoxyphenyl)ethenyl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701246727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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